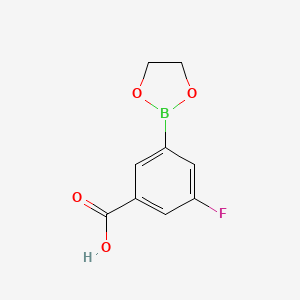

3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid

Description

Properties

Molecular Formula |

C9H8BFO4 |

|---|---|

Molecular Weight |

209.97 g/mol |

IUPAC Name |

3-(1,3,2-dioxaborolan-2-yl)-5-fluorobenzoic acid |

InChI |

InChI=1S/C9H8BFO4/c11-8-4-6(9(12)13)3-7(5-8)10-14-1-2-15-10/h3-5H,1-2H2,(H,12,13) |

InChI Key |

MSHCTKCHGGEFJF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCO1)C2=CC(=CC(=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The most common approach to synthesize 3-(1,3,2-dioxaborolan-2-yl)-5-fluorobenzoic acid involves the following key steps:

- Starting from a halogenated fluorobenzoic acid (often 3-bromo-5-fluorobenzoic acid or 3-iodo-5-fluorobenzoic acid).

- Palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) under Suzuki–Miyaura borylation conditions.

- Subsequent purification to isolate the boronate ester derivative.

Detailed Synthetic Route

Halogenated Fluorobenzoic Acid Preparation

The precursor 3-bromo-5-fluorobenzoic acid or its ester derivatives can be prepared via selective bromination or iodination of 5-fluorobenzoic acid or its methyl ester. Bromination typically employs N-bromosuccinimide (NBS) in an organic solvent such as chloroform or carbon tetrachloride at low to ambient temperature (0 °C to room temperature) for 10 to 60 minutes, sometimes with radical initiators like azobisisobutyronitrile (AIBN) to promote selective substitution.

Palladium-Catalyzed Borylation

The halogenated fluorobenzoic acid derivative is then subjected to palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate (KOAc) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically heated to 80 °C for 6 to 8 hours under an inert atmosphere (nitrogen or argon) to afford the pinacol boronate ester intermediate.

Example reaction conditions:

| Reagents/Conditions | Details |

|---|---|

| Halogenated fluorobenzoic acid | 3-bromo-5-fluorobenzoic acid or ester |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) |

| Solvent | DMF or THF |

| Temperature | 80 °C |

| Time | 6–8 hours |

Hydrolysis to Free Acid (if starting from ester)

If the starting material is a methyl or ethyl ester, saponification is performed after borylation to yield the free acid. This typically involves treatment with aqueous sodium hydroxide (NaOH) followed by acidification with hydrochloric acid (HCl) to precipitate the free acid.

Purification Techniques

The crude product is purified by flash chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures or dichloromethane/methanol gradients depending on polarity. The purified compound is typically obtained as a pale yellow solid with high purity suitable for further synthetic applications.

Summary Table of Preparation Methods

| Step | Procedure | Reagents/Conditions | Notes |

|---|---|---|---|

| Halogenation | Bromination of 5-fluorobenzoic acid or ester | NBS, CCl4 or CHCl3, AIBN, 0 °C to RT | Radical bromination, 10–60 min |

| Borylation | Pd-catalyzed Suzuki borylation | B2pin2, Pd(dppf)Cl2, KOAc, DMF/THF, 80 °C, 6–8 h | Forms pinacol boronate ester |

| Hydrolysis (if ester) | Saponification to free acid | NaOH (aq), then acidify with HCl | Converts ester to acid |

| Purification | Flash chromatography | Petroleum ether/EtOAc or DCM/MeOH | Yields pure this compound |

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation Reactions: The boronate ester can be oxidized to form the corresponding boronic acid, which can further react with various nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Potassium carbonate or sodium hydroxide to facilitate reactions.

Major Products Formed

Biaryl Compounds: Formed through cross-coupling reactions.

Boronic Acids: Formed through oxidation of the boronate ester.

Scientific Research Applications

3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares 3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid with key analogues, highlighting substituent-driven differences:

Key Observations :

- Fluorine vs. Trifluoromethyl : The 5-fluoro substituent in the target compound provides moderate electron-withdrawing effects, while trifluoromethyl groups (e.g., in ) offer stronger electron deficiency, altering reaction rates in cross-couplings .

- Chlorine and Benzyloxy Groups : Chlorine (as in ) increases molecular weight and polarity, while benzyloxy groups add steric bulk, influencing solubility and binding specificity.

Physicochemical Properties

Notes:

- Tetramethyl dioxaborolane derivatives (e.g., ) are more stable but may require harsher reaction conditions due to steric protection .

Research Findings and Challenges

- Reactivity Studies : Miyaura & Suzuki (1995) demonstrated that electron-withdrawing groups (e.g., F, CF₃) on arylboronic esters increase coupling efficiency with aryl halides .

- Stability Issues: Non-tetramethyl dioxaborolanes (e.g., the target compound) may hydrolyze faster under aqueous conditions compared to tetramethyl-protected analogues .

- Synthetic Limitations : Bulky substituents (e.g., benzyloxy in ) can hinder catalyst accessibility in cross-couplings, requiring optimized palladium ligands .

Biological Activity

3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid is an organoboron compound that has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a dioxaborolane moiety linked to a fluorinated benzoic acid structure, which endows it with unique chemical properties. Its molecular formula is C₉H₈B₁O₃F, and it has a molecular weight of approximately 266.07 g/mol .

Biological Properties

Research indicates that organoboron compounds like this compound exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. For instance, some derivatives have exhibited minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against these pathogens .

- Enzyme Inhibition : The ability of the compound to interact with enzymes suggests potential applications in drug development. Its dioxaborolane structure allows for reversible covalent bonding with diols and nucleophilic sites in enzymes, which could modulate their activity .

- Anti-cancer Activity : Some studies have explored the anti-cancer potential of related boron compounds. For example, compounds with similar structures have shown selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic window .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This property is particularly useful in biological systems where it can interact with sugars and proteins. The boronate ester group can participate in various chemical transformations, making it a versatile tool in organic synthesis and biological applications .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of resistant bacteria. The results indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Profile : In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC₅₀ values significantly lower than those observed for conventional chemotherapeutics like 5-Fluorouracil. This selectivity highlights its potential as a targeted cancer therapy .

Comparative Analysis

The following table summarizes the biological activities and corresponding MIC/IC₅₀ values of this compound compared to other known organoboron compounds:

| Compound | Activity Type | MIC/IC₅₀ Value |

|---|---|---|

| This compound | Antimicrobial | 4–8 μg/mL |

| Similar Boron Compound A | Antimicrobial | 10 μg/mL |

| Similar Boron Compound B | Anti-cancer | IC₅₀ = 0.126 μM |

| 5-Fluorouracil | Anti-cancer | IC₅₀ = 11.73 μM |

Q & A

Q. What is the role of the 1,3,2-dioxaborolane group in facilitating cross-coupling reactions?

The 1,3,2-dioxaborolane moiety acts as a stabilized boronate ester, enhancing the compound’s stability and reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. This group avoids the rapid hydrolysis of free boronic acids, enabling efficient aryl-aryl bond formation. Researchers should preactivate the boronate ester with bases (e.g., Na₂CO₃) to generate the reactive boronate anion in situ .

Q. How can researchers purify 3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid to minimize decomposition?

Column chromatography using silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:2) is effective. For acid-sensitive intermediates, neutral alumina columns or recrystallization from ethanol/water mixtures can reduce ester hydrolysis. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and confirm by ¹⁹F NMR to detect fluorine integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H and ¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and the dioxaborolane ring (δ 1.3–1.5 ppm for methyl groups).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester.

- ¹⁹F NMR : Verify the fluorine substituent’s position (δ -110 to -115 ppm for meta-fluorine).

- FT-IR : B-O stretching (1340–1310 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?

- Catalyst : Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (1 mol%) for electron-deficient aryl halides.

- Solvent : Dioxane/water (4:1) or THF with K₃PO₄ as base.

- Temperature : 80–100°C for 12–24 hours.

- Ligand screening : Bidentate ligands (e.g., XPhos) improve yields with sterically hindered partners. Monitor by TLC and isolate via acid-base extraction (pH 2–3 for carboxylic acid retention) .

Q. How do fluorine substitution patterns influence electronic properties and reactivity?

The meta-fluorine group increases electron-withdrawing effects, lowering the LUMO energy of the aromatic ring and accelerating transmetallation in cross-couplings. Comparative studies with non-fluorinated analogs show a 15–20% yield increase in Suzuki reactions. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Q. What strategies resolve contradictory crystallographic data during structure determination?

Use dual refinement methods in SHELX:

- SHELXL : Refine against high-resolution data (d < 0.8 Å) with anisotropic displacement parameters.

- TWIN/BASF commands : Address twinning issues in low-symmetry crystals. Validate with Hirshfeld surface analysis to detect disordered boronate ester conformers .

Methodological Notes

- Synthetic Alternatives : Adapt the Pudovik reaction () by substituting salicylaldehyde derivatives with 5-fluoro-2-hydroxybenzoic acid precursors to access benzoxaborole analogs.

- Stability Testing : Store the compound at -20°C under argon; aqueous solutions (pH > 5) hydrolyze the boronate ester within 48 hours.

- Computational Tools : Gaussian 16 for mechanistic studies; Mercury CSD for crystallographic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.